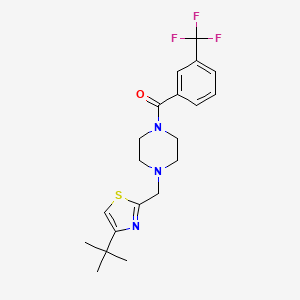

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3OS/c1-19(2,3)16-13-28-17(24-16)12-25-7-9-26(10-8-25)18(27)14-5-4-6-15(11-14)20(21,22)23/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOBRDXWYGNODU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as thiazole and indole derivatives, are known to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function, leading to downstream effects.

Biochemical Pathways

Similar compounds, such as thiazole and indole derivatives, have been found to affect various biochemical pathways. These pathways often involve a series of reactions that lead to changes in cellular processes, such as metabolism, signal transduction, and gene expression.

Result of Action

Similar compounds, such as thiazole and indole derivatives, have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities often result from the compound’s interaction with its targets and the subsequent changes in cellular processes.

Biological Activity

The compound (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone , also known by its CAS number 1105222-46-5, is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. This article details its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 411.5 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, contributing to its lipophilicity and potential biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1105222-46-5 |

| Molecular Formula | C₁₈H₂₄F₃N₃OS |

| Molecular Weight | 411.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Properties

Research indicates that compounds containing thiazole and piperazine moieties often exhibit anticancer activity. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines. The thiazole ring is particularly noted for its role in enhancing cytotoxicity through interactions with biological targets involved in tumor progression and cell survival pathways .

Case Study:

A study on thiazole derivatives demonstrated that structural modifications, such as the introduction of electron-donating groups, significantly increased anticancer activity. For example, compounds with a methyl group at specific positions on the phenyl ring exhibited enhanced cytotoxic effects against cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives are known for their efficacy against various pathogens, including bacteria and fungi. The presence of the piperazine moiety may further enhance this activity by facilitating interactions with microbial enzymes or receptors .

Data Table: Comparative Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4-(Tert-butyl)thiazol-2-yl)methylpiperazine | Thiazole + Piperazine | Antimicrobial |

| (3-(trifluoromethyl)phenyl)methanone | Trifluoromethyl + Phenyl | Anticancer |

| (4-(tert-butyl)-thiazol-2-yl) derivatives | Various substitutions | Antitumor |

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing signaling pathways associated with cell growth and apoptosis.

- DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes.

Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole-containing compounds for their biological activities:

- A series of thiazole derivatives were synthesized and tested for anticancer properties, revealing potent activity against various cell lines with IC50 values comparable to established chemotherapeutics .

- Predictive models suggest that the combination of thiazole and piperazine enhances lipophilicity, promoting better cellular uptake and bioavailability .

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes:

- Thiazole ring : Known for its role in various biological activities.

- Piperazine moiety : Often associated with neuroactive compounds.

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The presence of these functional groups suggests diverse interactions with biological targets, making it a candidate for further research in medicinal applications.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole and piperazine moieties have been reported to show antimicrobial properties. For instance, derivatives of thiazole are known to inhibit bacterial growth effectively.

- Anticancer Properties : The structural features of this compound suggest potential anticancer activity. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells.

- Neurological Effects : The piperazine component is linked to various neurological effects, making this compound a candidate for studies related to neurological disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiazole derivatives, including those structurally related to (4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone. The results indicated that these compounds exhibited significant inhibition against various bacterial strains, suggesting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In a separate investigation, derivatives similar to this compound were tested for anticancer properties against human cancer cell lines. The results demonstrated that certain modifications led to improved efficacy in inducing cell death in cancer cells, highlighting the therapeutic potential of thiazole-piperazine hybrids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely studied due to their versatility in drug design. Below is a detailed comparison of the target compound with structurally related analogues:

Key Structural Differences and Implications

- Heterocyclic Core: The target compound’s thiazole ring (vs. thiophene in MK47 or triazolone in ) offers distinct electronic and steric profiles.

- Substituents : The tert-butyl group in the target compound increases steric hindrance compared to smaller groups (e.g., methyl in MK47), which may limit off-target interactions. Conversely, fluorophenyl or chloropyridyl substituents () enhance polarity and bioavailability .

- Linker Flexibility: The methanone linker in the target compound provides rigidity, whereas butan-1-one (MK41) introduces conformational flexibility, possibly affecting target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.